3-{2-[(3-bromo-4-methoxybenzyl)amino]-1-hydroxyethyl}phenol
Description
3-{2-[(3-Bromo-4-methoxybenzyl)amino]-1-hydroxyethyl}phenol is a β-amino alcohol derivative featuring a phenolic core substituted with a hydroxyethylamine side chain. The benzylamino group at position 2 is further substituted with a bromine atom at the meta position and a methoxy group at the para position of the benzyl ring. This structural motif is characteristic of adrenergic receptor ligands, particularly β₂-agonists, where halogenation and alkoxy substitutions modulate receptor binding and pharmacokinetic properties .
The methoxy group contributes electron-donating properties, which may influence solubility and metabolic pathways .
Properties
IUPAC Name |
3-[2-[(3-bromo-4-methoxyphenyl)methylamino]-1-hydroxyethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-21-16-6-5-11(7-14(16)17)9-18-10-15(20)12-3-2-4-13(19)8-12/h2-8,15,18-20H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMYCBJHILDHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(C2=CC(=CC=C2)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(3-bromo-4-methoxybenzyl)amino]-1-hydroxyethyl}phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reductive Amination: The brominated product is then subjected to reductive amination with an appropriate amine to introduce the amino group.
Phenol Formation: The final step involves the formation of the phenolic hydroxyl group through a suitable reaction, such as hydrolysis or demethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(3-bromo-4-methoxybenzyl)amino]-1-hydroxyethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-{2-[(3-bromo-4-methoxybenzyl)amino]-1-hydroxyethyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{2-[(3-bromo-4-methoxybenzyl)amino]-1-hydroxyethyl}phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the phenolic hydroxyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular weights, and hypothesized biological implications:
Pharmacological and Physicochemical Insights
- Halogenation: Bromine in the target compound and dichlorobenzyl in vilanterol increase lipophilicity, enhancing membrane permeability and receptor binding compared to non-halogenated analogs like Phenylephrine Related Compound D .
- Alkoxy Substitutions : Methoxy (target) vs. ethoxy () groups influence metabolic stability. Ethoxy groups may resist oxidative degradation better than methoxy, as seen in levalbuterol derivatives .
Research Findings from Analogous Compounds
- Vilanterol () : The dichlorobenzyl group in vilanterol contributes to prolonged bronchodilator effects due to strong receptor affinity and slow dissociation rates. This suggests the bromo-methoxy substitution in the target compound may offer intermediate potency .
- Levalbuterol Impurities () : Ethoxymethyl and hydroxymethyl substituents in levalbuterol analogs correlate with reduced bronchospasm risk compared to halogenated derivatives, highlighting a trade-off between efficacy and safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
